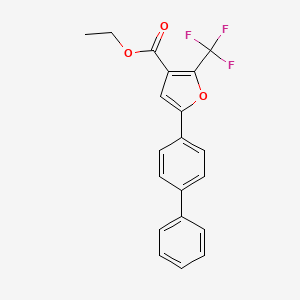
4-Chloro-2-(trifluoromethyl)-N-methylformanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(trifluoromethyl)-N-methylformanilide (4-Cl-TFMF) is a synthetic compound with a broad range of applications in the scientific research field. It is a trifluoromethylated formanilide, a type of amide, that is composed of a 4-chloro-2-trifluoromethylbenzene ring and an N-methyl formamide moiety. 4-Cl-TFMF has been used in many laboratory experiments due to its unique properties, such as its low solubility in water and its low reactivity in the presence of various solvents. This compound has been used in a variety of studies, ranging from biochemical and physiological research to drug development and testing.
科学研究应用
4-Chloro-2-(trifluoromethyl)-N-methylformanilide has a variety of applications in the scientific research field. It has been used in the development of drugs, in the study of biochemical and physiological processes, and in the synthesis of various compounds. This compound has been used in the study of enzyme kinetics, as a substrate for the synthesis of peptides, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs.
作用机制
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in biochemical and physiological processes. It is thought to bind to the active site of the enzyme, blocking its activity and thus preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other compounds. It has also been found to inhibit the activity of enzymes involved in the production of neurotransmitters, such as dopamine and serotonin. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in laboratory experiments has a number of advantages. It is a stable compound that is easy to synthesize and has a low solubility in water. It also has a low reactivity in the presence of various solvents and can be used in a variety of laboratory experiments. However, this compound also has some limitations. It is toxic and can be dangerous if not handled properly. In addition, it can be difficult to obtain in large quantities, and it can be expensive to purchase.
未来方向
There are a number of potential future directions for the use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in scientific research. It could be used to study the structure and function of proteins, as well as to study the metabolism of drugs. It could also be used to study the biochemical and physiological effects of various compounds, and to develop new drugs. In addition, this compound could be used to synthesize other compounds, such as peptides and other small molecules. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成方法
4-Chloro-2-(trifluoromethyl)-N-methylformanilide can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a catalyst, such as palladium chloride. The reaction is usually carried out at a temperature of around 80°C and a pressure of around 1 atm.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(5-15)8-3-2-6(10)4-7(8)9(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIWDKZYAWQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)





![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)